molecular formula C11H5Cl2F6NO2 B6312354 3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile CAS No. 1357625-38-7

3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile

Cat. No.: B6312354
CAS No.: 1357625-38-7
M. Wt: 368.06 g/mol
InChI Key: ZJMPPAXYVPUOSS-UHFFFAOYSA-N
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Description

3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of two 2-chloro-1,1,2-trifluoroethoxy groups attached to a benzonitrile core, making it a subject of interest for synthetic chemists and researchers in related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 2-chloro-1,1,2-trifluoroethanol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Catalyst: Tetrabutylammonium bromide or similar phase-transfer catalysts

    Solvent: Dimethylformamide or dimethyl sulfoxide

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature and pressure control

    Continuous flow systems: To ensure consistent product quality

    Purification steps: Including crystallization and recrystallization to achieve high purity

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Due to the presence of electron-withdrawing groups

    Oxidation and reduction: Under specific conditions

    Hydrolysis: In the presence of strong acids or bases

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in ether

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzonitriles

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of amines

Scientific Research Applications

3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Explored for its potential use in drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to:

    Inhibit enzyme activity: By binding to active sites

    Disrupt cellular processes: By interacting with cellular membranes and proteins

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzonitrile
  • 3,4-Difluorobenzonitrile
  • 3,4-Dimethoxybenzonitrile

Uniqueness

3,4-Bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile is unique due to its combination of chloro and trifluoroethoxy groups, which impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,4-bis(2-chloro-1,1,2-trifluoroethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F6NO2/c12-8(14)10(16,17)21-6-2-1-5(4-20)3-7(6)22-11(18,19)9(13)15/h1-3,8-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMPPAXYVPUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(C(F)Cl)(F)F)OC(C(F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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